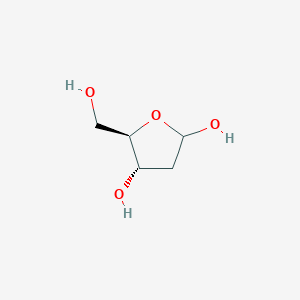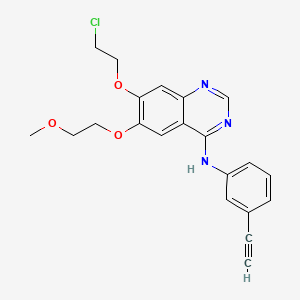
N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine, also known as MPTA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MPTA belongs to the class of triazole compounds, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Several studies have reported the synthesis of 1,2,4-triazole derivatives, including compounds related to "N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine", showcasing antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Başoğlu et al. (2013) developed azole derivatives, including 1,2,4-triazole compounds, that displayed activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Anticancer Activities
Research on 1,2,4-triazole derivatives has also extended into anticancer activities. Afnan H. Ghani and Ammar J. Alabdali (2022) synthesized gold (III) and nickel (II) complexes derived from a tetrazole-triazole compound, which showed cytotoxic effects against a breast cancer cell line (Ghani & Alabdali, 2022). Holla et al. (2003) conducted studies on Mannich bases derived from 1,2,4-triazoles, demonstrating slight potency against a panel of 60 cell lines from seven cancer types (Holla, Veerendra, Shivananda, & Poojary, 2003).
Corrosion Inhibition
The compound and its related derivatives have been explored for their role in corrosion inhibition. Al-amiery et al. (2020) synthesized and characterized 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, demonstrating superior inhibition efficiency against corrosion of mild steel (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Synthesis of Complex Molecules
The versatility of 1,2,4-triazole derivatives in synthesizing complex molecules has been highlighted in various studies. For example, the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction from primary amine, ketones, and 4-nitrophenyl azide was reported by Vo (2020), showcasing the structural complexity and potential for further biological applications (Vo, 2020).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-8-4-2-7(3-5-8)12-9-10-6-11-13-9/h2-6H,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDVTTFVOZOKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)











